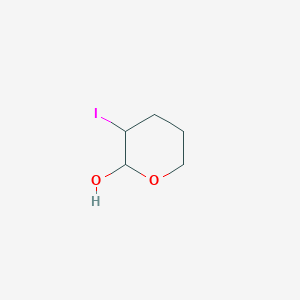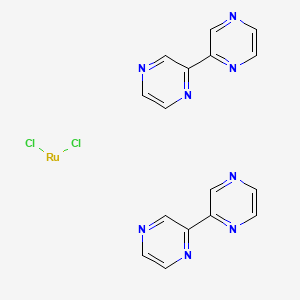
cis-Dichlorobis(2,2'-bipyrazyl)ruthenium(II)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
cis-Dichlorobis(2,2’-bipyrazyl)ruthenium(II): is a coordination complex with the formula RuCl₂(C₁₀H₈N₂)₂, where C₁₀H₈N₂ represents 2,2’-bipyrazyl. This compound is known for its dark green color and diamagnetic properties. It serves as a precursor to various other ruthenium complexes, primarily through the substitution of its two chloride ligands .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of cis-Dichlorobis(2,2’-bipyrazyl)ruthenium(II) typically involves heating a solution of ruthenium trichloride and 2,2’-bipyrazyl in a solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete dissolution and reaction of the starting materials .
Industrial Production Methods: While specific industrial production methods for cis-Dichlorobis(2,2’-bipyrazyl)ruthenium(II) are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity.
化学反应分析
Types of Reactions: cis-Dichlorobis(2,2’-bipyrazyl)ruthenium(II) undergoes various chemical reactions, including:
Substitution Reactions: The chloride ligands can be substituted with other ligands, such as phosphines or nitrogen-based ligands.
Oxidation and Reduction Reactions: The ruthenium center can undergo oxidation and reduction, leading to different oxidation states and corresponding complexes.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include phosphines, nitrogen-based ligands, and other coordinating molecules.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Major Products:
Substitution Reactions: The major products are new ruthenium complexes with different ligands replacing the chloride ions.
Oxidation and Reduction Reactions: These reactions yield ruthenium complexes in different oxidation states, such as Ru(III) or Ru(IV) complexes.
科学研究应用
cis-Dichlorobis(2,2’-bipyrazyl)ruthenium(II) has a wide range of scientific research applications, including:
作用机制
The mechanism of action of cis-Dichlorobis(2,2’-bipyrazyl)ruthenium(II) involves its ability to coordinate with various ligands and undergo redox reactions. The ruthenium center can interact with molecular targets such as DNA, leading to the formation of adducts that disrupt cellular processes. This interaction is crucial for its potential anticancer properties .
相似化合物的比较
cis-Dichlorobis(2,2’-bipyridine)ruthenium(II): This compound is similar in structure but uses 2,2’-bipyridine instead of 2,2’-bipyrazyl.
Tris(2,2’-bipyridine)ruthenium(II) hexafluorophosphate: Another related compound with three 2,2’-bipyridine ligands and different counterions.
Uniqueness: cis-Dichlorobis(2,2’-bipyrazyl)ruthenium(II) is unique due to its specific ligand environment, which imparts distinct electronic and steric properties.
属性
CAS 编号 |
80907-59-1 |
|---|---|
分子式 |
C16H12Cl2N8Ru |
分子量 |
488.3 g/mol |
IUPAC 名称 |
dichlororuthenium;2-pyrazin-2-ylpyrazine |
InChI |
InChI=1S/2C8H6N4.2ClH.Ru/c2*1-3-11-7(5-9-1)8-6-10-2-4-12-8;;;/h2*1-6H;2*1H;/q;;;;+2/p-2 |
InChI 键 |
OZJRPRZYBAMBMQ-UHFFFAOYSA-L |
规范 SMILES |
C1=CN=C(C=N1)C2=NC=CN=C2.C1=CN=C(C=N1)C2=NC=CN=C2.Cl[Ru]Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


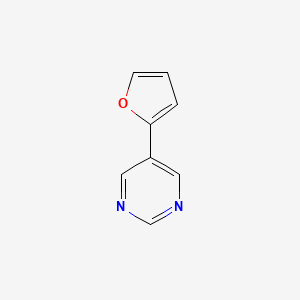
![2-([1,1'-Biphenyl]-4-ylmethoxy)isoindoline-1,3-dione](/img/structure/B13100412.png)
![(6-Bromoimidazo[1,2-b]pyridazin-3-yl)methanol](/img/structure/B13100413.png)
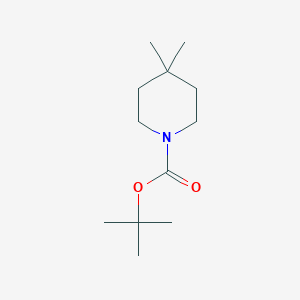
![Tetrahydro-2H-pyrazino[1,2-C]pyrimidine-1,6,8(7H)-trione](/img/structure/B13100421.png)
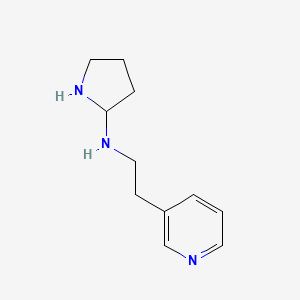
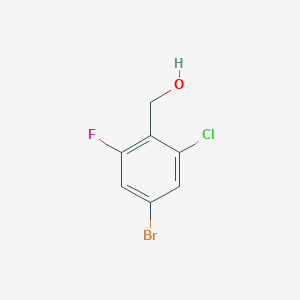
![5-Methyl-[1,2,4]triazolo[4,3-a][1,3,5]triazin-7(1H)-one](/img/structure/B13100442.png)
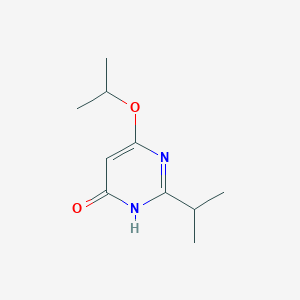
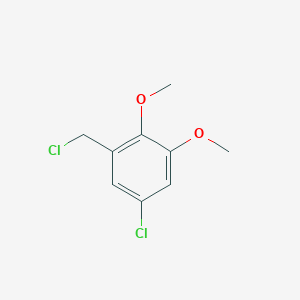
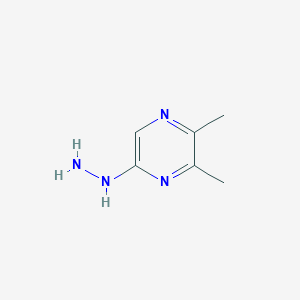
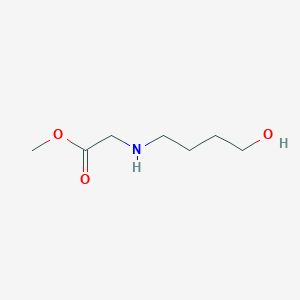
![2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetic acid](/img/structure/B13100475.png)
